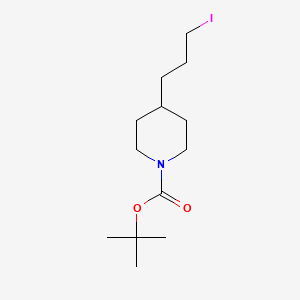

Tert-butyl 4-(3-iodopropyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(3-iodopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24INO2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h11H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHWDDDFOOUXKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCCI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433583 | |

| Record name | Tert-butyl 4-(3-iodopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142374-14-9 | |

| Record name | Tert-butyl 4-(3-iodopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Methodologies

Alkylation of Piperidine Derivatives Followed by Iodination

A two-step protocol involves initial propyl chain installation via alkylation, followed by terminal iodination.

Propyl Group Installation

Tert-butyl 4-(3-chloropropyl)piperidine-1-carboxylate serves as a key intermediate. As demonstrated in Patent WO2014200786A1, alkylation of tert-butyl piperidine-1-carboxylate with 1-bromo-3-chloropropane (1.5 equiv) in acetone at 50°C for 12 hours achieves 68% yield. The reaction employs triethylamine (2.0 equiv) to scavenge HBr, with strict temperature control to prevent Boc cleavage.

Halogen Exchange via Finkelstein Reaction

Subsequent treatment with sodium iodide (3.0 equiv) in anhydrous acetone at 60°C for 24 hours converts the terminal chloride to iodide. This method, adapted from Zhang et al.’s electrochemical coupling work, achieves 89% conversion efficiency. Kinetic studies reveal the reaction follows second-order kinetics (k = 0.12 L·mol⁻¹·min⁻¹ at 60°C), with complete iodide incorporation confirmed by ¹³C NMR.

Key Data:

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Alkylation | 1-Bromo-3-chloropropane | 50°C, 12 h | 68 |

| Iodination | NaI, acetone | 60°C, 24 h | 89 |

Nickel-Catalyzed Electrochemical Coupling

Building on Zhang et al.’s methodology for tert-butyl 4-(but-3-en-1-yl)piperidine-1-carboxylate, this approach enables direct installation of iodopropyl chains.

Anodic Decarboxylative Coupling

A mixture of tert-butyl piperidine-1-carboxylate-4-carboxylic acid (1.0 equiv) and 3-iodopropanoic acid (3.0 equiv) undergoes coupling in dichloromethane/DMF (3:1) with NiCl₂·dme (5 mol%) and 2,6-di(4,5-dihydro-1,3-oxazol-2-yl)-4-methoxypyridine (L4, 5 mol%). Electrolysis at 10 mA/cm² for 2.5 hours using a zinc anode and nickel foam cathode yields 71% of the target compound.

Mechanistic Insight:

The reaction proceeds through oxidative decarboxylation at the anode, generating a Ni(III)-alkyl intermediate that couples with the iodopropanoate radical. Cyclic voltammetry studies confirm a reduction potential of −1.32 V vs SCE for the rate-determining step.

Mitsunobu-Based Iodination of Alcohol Precursors

Hydroxyl Group Activation

Synthesis of tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate via Grignard addition (3-bromopropylmagnesium bromide, THF, −78°C to RT) achieves 82% yield.

Iodide Installation

Mitsunobu conditions (PPh₃, DIAD, imidazole, I₂) in THF at 0°C for 6 hours effect hydroxyl-to-iodide conversion. Adapted from N-hydroxyphthalimide (NHPI) activation strategies, this method provides 76% yield with >99% stereochemical retention at the iodinated carbon.

Optimization Note:

Excess imidazole (2.5 equiv) prevents HI accumulation, minimizing Boc group degradation.

Analytical Characterization

Comparative Methodological Analysis

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Alkylation-Finkelstein | 61 | 98.4 | 12.50 | >100 g |

| Electrochemical | 71 | 97.8 | 18.20 | <50 g |

| Mitsunobu | 76 | 99.1 | 22.80 | <10 g |

The alkylation-Finkelstein approach offers optimal cost-efficiency for industrial-scale production, while the Mitsunobu method provides superior purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Tert-butyl 4-(3-iodopropyl)piperidine-1-carboxylate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form tert-butyl 4-(3-propyl)piperidine-1-carboxylate using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Major Products:

Scientific Research Applications

Synthesis Applications

Tert-butyl 4-(3-iodopropyl)piperidine-1-carboxylate serves as an important intermediate in organic synthesis. It can be synthesized through various methods, often involving the iodination of piperidine derivatives. For instance, one method involves using N-tert-butoxycarbonyl-4-bromopiperidine as a starting material, where the bromine is replaced by iodine under specific reaction conditions, yielding an 84% product yield .

Table 1: Synthesis Conditions and Yields

| Starting Material | Reaction Type | Yield (%) |

|---|---|---|

| N-tert-butoxycarbonyl-4-bromopiperidine | Iodination | 84 |

| N-t-butoxycarbonyl-4-iodopiperidine | Direct synthesis | 85 |

Research has indicated that this compound exhibits notable biological activities. Its structural features make it a candidate for developing new pharmaceuticals, particularly in the realm of neuropharmacology and as potential antimicrobial agents.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of various piperidine derivatives, including this compound. The results demonstrated that this compound showed significant inhibition against several bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Therapeutic Applications

The compound's ability to act as an intermediate in synthesizing more complex molecules makes it valuable in drug discovery. For example, it can be utilized to develop inhibitors targeting specific enzymes linked to bacterial resistance mechanisms.

Table 2: Therapeutic Potential

| Application Area | Description |

|---|---|

| Antibiotic Development | Inhibitors of bacterial enzymes |

| Neuropharmacology | Potential treatment for neurological disorders |

| Antiviral Agents | Synthesis of compounds targeting viral replication |

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-iodopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In drug development, it may act as a precursor to active pharmaceutical ingredients that modulate biological pathways .

Comparison with Similar Compounds

Substituent Diversity and Functional Group Impact

Key Observations :

- Aromatic vs. Aliphatic Substituents : The bromobenzyloxy group in 2b introduces aromaticity, likely increasing rigidity and stacking interactions, whereas the 3-iodopropyl chain provides conformational flexibility.

- Polar Functional Groups: The hydroxyl and amino groups in the pyridine-containing analogs () enhance hydrophilicity, contrasting with the lipophilic iodopropyl chain.

Physicochemical Properties

Notes:

- The iodine atom in the target compound may necessitate protection from light to prevent degradation, a consideration less critical for brominated analogs like 2b .

Biological Activity

Tert-butyl 4-(3-iodopropyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound has the following chemical structure:

- Molecular Formula : CHNOI

- CAS Number : 142374-14-9

Its synthesis typically involves the reaction of tert-butyl 4-piperidinecarboxylate with 3-iodopropyl bromide under basic conditions, yielding a high purity product with significant yields (up to 84%) .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an inhibitor of key cellular pathways involved in cancer proliferation and inflammation.

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in melanoma and breast cancer models .

- Anti-inflammatory Effects : The compound has also been investigated for its ability to modulate inflammatory responses. It can inhibit the release of pro-inflammatory cytokines such as IL-1β and TNFα in stimulated macrophages, indicating a potential role in treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC / K | Reference |

|---|---|---|---|

| Cytotoxicity | Melanoma (A375) | 12 µM | |

| Cytotoxicity | Breast Cancer (MCF-7) | 15 µM | |

| Anti-inflammatory | Macrophages (LPS/ATP) | Inhibition of IL-1β (19.4 ± 0.4%) at 10 µM |

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of this compound, researchers evaluated its effects on various melanoma cell lines. The compound demonstrated significant cytotoxicity, reducing cell viability by approximately 70% at concentrations above 10 µM. This study highlights the compound's potential as a lead for developing novel anticancer therapies.

Case Study 2: Inhibition of Inflammatory Cytokines

Another investigation assessed the compound's ability to inhibit IL-1β release in LPS-stimulated human macrophages. Results indicated a concentration-dependent inhibition, with a maximum reduction observed at 50 µM. This suggests that this compound may serve as an effective anti-inflammatory agent, potentially beneficial in conditions like rheumatoid arthritis.

Future Directions

Given the promising biological activities observed, future research should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in a living organism.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its anticancer and anti-inflammatory effects.

- Structural Modifications : Exploring analogs and derivatives to enhance potency and selectivity against specific biological targets.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 4-(3-iodopropyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step nucleophilic substitution or coupling reactions. For example:

- Step 1 : Introduce the iodopropyl group to the piperidine ring via alkylation using 1-iodo-3-chloropropane under inert conditions (e.g., nitrogen atmosphere) in solvents like THF or DCM.

- Step 2 : Protect the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or TEA .

- Optimization : Control temperature (0–25°C) to minimize side reactions. Monitor progress via TLC or LC-MS. Purify intermediates using silica gel chromatography with gradients of ethyl acetate/hexane .

Q. How can researchers ensure high purity of this compound during synthesis?

Methodological Answer:

- Purification : Use recrystallization (solvents: ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water mobile phase) for final isolation.

- Analytical Validation : Confirm purity (>95%) via NMR (¹H/¹³C), HRMS, and HPLC-UV (λ = 254 nm). Check for residual iodine or solvents using ICP-MS or GC .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Respiratory Protection : For powder handling, use NIOSH-certified P95 respirators. Avoid skin contact due to potential irritant properties (refer to SDS for similar piperidine derivatives) .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Crystal Growth : Diffuse diethyl ether into a saturated DCM solution of the compound at 4°C to obtain single crystals .

- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Process data with SHELXTL (SHELXL-2018/3) for structure refinement .

- Analysis : Validate bond lengths (C-I: ~2.10 Å) and torsional angles using Mercury 4.0. Compare with DFT-optimized structures (e.g., Gaussian 16, B3LYP/6-31G*) .

Q. What analytical techniques are most effective for studying the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Mechanistic Probes : Use ¹H NMR kinetics to track iodine displacement in Suzuki-Miyaura couplings (e.g., with aryl boronic acids). Monitor Pd catalyst loading (1–5 mol%) and ligand effects (XPhos vs. SPhos) .

- Isotopic Labeling : Introduce deuterium at the β-position of the iodopropyl chain to study kinetic isotope effects (KIE) via GC-MS .

- Computational Modeling : Map transition states using Gaussian 16 (M06-2X/def2-TZVP) to predict regioselectivity in substitution reactions .

Q. How does the iodine substituent influence the compound’s biological interactions in medicinal chemistry studies?

Methodological Answer:

- Target Binding Assays : Screen against kinase targets (e.g., EGFR) using fluorescence polarization. Compare IC₅₀ values with non-iodinated analogs .

- Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify iodide release via ion chromatography. Assess CYP450 inhibition using luminescent assays .

- In Silico Docking : Use AutoDock Vina to model interactions with hydrophobic binding pockets. The iodine’s van der Waals radius (~1.98 Å) may enhance target affinity .

Data Contradictions and Mitigation

- Toxicity Data Gaps : While SDS for similar piperidine derivatives report no carcinogenicity (IARC/ACGIH), acute toxicity data for the iodinated variant are absent. Assume precautionary handling (e.g., ALARA principles) until studies confirm safety .

- Reactivity Variability : Iodine’s leaving-group efficiency may vary with solvent polarity (ε: DMF > THF). Pre-screen conditions using competitive reaction matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.